4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDLYGSBZLGBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Coupling reactions: The final step involves coupling the oxadiazole intermediate with a fluorobenzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing oxadiazole rings often possess antimicrobial properties. The presence of the methoxy group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Potential : There is emerging evidence that oxadiazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound may interact with cellular pathways involved in tumor growth.
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for certain enzymes linked to disease processes, which could be beneficial in drug development.
Applications in Pharmaceuticals
The unique properties of this compound make it a candidate for various pharmaceutical applications:
- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a valuable compound for new drug formulations. Researchers are exploring its efficacy against resistant strains of bacteria and various cancer types.
- Lead Compound in Medicinal Chemistry : The compound serves as a lead structure for the synthesis of analogs with enhanced biological activity or reduced toxicity.
Material Science Applications
In addition to its biomedical applications, this compound can also be explored in material science:
- Organic Electronics : Compounds with oxadiazole units are being investigated for use in organic light-emitting diodes (OLEDs) due to their electronic properties.
- Polymer Chemistry : The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties.
Case Studies
Several studies have documented the effectiveness of similar compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus using oxadiazole derivatives. |
| Johnson et al. (2021) | Reported anticancer effects of substituted oxadiazoles on breast cancer cell lines. |
| Lee et al. (2022) | Investigated the electronic properties of oxadiazole-based materials for OLED applications. |
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to act on various molecular targets, including enzymes involved in inflammation and cancer growth. The compound may inhibit these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on the Oxadiazole Ring :
- Electron-Donating Groups (e.g., 3-methoxy) : Enhance electron density, improving interactions with aromatic residues in target proteins. This is observed in the target compound and LMM5 .
- Electron-Withdrawing Groups (e.g., 4-chloro) : Increase oxidative stability but may reduce solubility. Chlorophenyl-substituted analogs (e.g., 5a, compounds) show cytotoxic or kinase inhibitory effects .
- Heteroaromatic Substitutions (e.g., pyridin-4-yl) : Introduce hydrogen-bonding capabilities, as seen in D35, which targets AlaDH .
Benzamide Modifications: Fluoro vs. Methyl vs. Chloro: Methyl groups (e.g., D35) enhance hydrophobicity, while chloro substituents (e.g., 5a) improve membrane permeability .
Biological Activity
4-Fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure
The compound can be characterized by the following structural formula:
This structure includes a benzamide moiety linked to a 1,3,4-oxadiazole ring, which is known for its pharmacological versatility.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : A study reported that derivatives of 1,3,4-oxadiazole exhibited cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis through activation of p53 pathways and caspase-3 cleavage .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| MEL-8 | 2.41 | Caspase pathway involvement |
2. Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that it acts as an inhibitor of bacterial growth by targeting essential biosynthetic pathways.
- Mechanism : The compound inhibits the synthesis of lipoteichoic acid (LTA), crucial for the growth and virulence of Gram-positive bacteria. In vitro studies showed significant activity against strains such as Clostridium difficile and Neisseria gonorrhoeae, with MIC values lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Clostridium difficile | 0.003–0.03 | Superior to vancomycin |
| Neisseria gonorrhoeae | 0.03–0.125 | More effective than azithromycin |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects.
- Research Findings : A study demonstrated that derivatives containing the oxadiazole ring showed significant anti-inflammatory activity in various models. The compounds were tested against inflammation induced by cyclooxygenase enzymes and demonstrated a dose-dependent reduction in inflammatory markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be optimized?
- Methodological Answer :
- Synthesis : Start with the condensation of 3-methoxyphenyl-substituted hydrazide with a fluorobenzoyl chloride derivative in the presence of POCl₃ under reflux (90°C, 3 hours). Adjust the pH to 8–9 with ammonia to precipitate the product .
- Purification : Recrystallize using a DMSO/water (2:1) mixture. Further purity optimization can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 3-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and fluorobenzamide protons (δ ~7.2–8.1 ppm for aromatic F-substitution) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide, C-O-C stretch at ~1250 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. How should researchers design initial biological activity screens for antimicrobial potential?
- Methodological Answer :
- Assay Design : Use agar diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentration (MIC) .
- Data Interpretation : Compare zone-of-inhibition diameters or MIC values to baseline thresholds for clinically relevant pathogens .
Advanced Research Questions
Q. How can reaction conditions be statistically optimized to enhance yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DOE) : Use response surface methodology (RSM) to vary parameters (temperature, POCl₃ molar ratio, reaction time). Analyze interactions via central composite design .
- Validation : Confirm optimized conditions with triplicate runs, achieving >85% yield. Characterize byproducts via LC-MS to identify side reactions .
Q. What methodologies elucidate the compound’s mechanism of action against bacterial targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of bacterial acetyl-CoA carboxylase (ACCase) or peptidyl transferase (PPTase) using spectrophotometric methods (e.g., NADH oxidation for ACCase) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with bacterial enzyme structures (PDB IDs: 1TYD, 3V0A) to identify binding interactions at the oxadiazole and fluorobenzamide moieties .
Q. How can researchers determine the crystal structure and analyze intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (DMSO/ethanol). Collect data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL.
- Analysis : Identify hydrogen bonds (e.g., N–H···O between oxadiazole and benzamide) and π-π stacking (3-methoxyphenyl vs. fluorobenzamide rings). Report space group (e.g., P2₁2₁2₁) and unit cell parameters .
Q. What approaches are used to modify the oxadiazole ring and assess the impact on bioactivity?
- Methodological Answer :
- Structural Modifications : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents via Suzuki coupling .
- Bioactivity Testing : Compare MIC values against parent compound. Use logP calculations (ChemDraw) to correlate hydrophobicity with antimicrobial potency .
Q. How can spectrofluorometric analysis quantify electronic properties for structure-property relationships?
- Methodological Answer :
- Fluorescence Spectroscopy : Measure emission spectra (λex = 280 nm, λem = 320–450 nm) in DMSO. Calculate quantum yield using quinine sulfate as a standard .
- Data Application : Correlate fluorescence intensity with electron-withdrawing effects of the fluorine substituent to predict charge-transfer interactions .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
